1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone
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Overview
Description
1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C8H11NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
The synthesis of 1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2,5-dimethylpyrrole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Similar structure but different substitution pattern on the pyrrole ring.
2-Acetylpyrrole: Lacks the additional methyl groups present in this compound.
1-(1H-pyrrol-2-yl)ethanone: The parent compound without any methyl substitutions
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35250-69-2 |
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Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-6-4-5-8(7(2)10)9(6)3/h4-5H,1-3H3 |
InChI Key |
BOMRWYWTTXXRQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)C |
Origin of Product |
United States |
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